molecular formula C14H10F2N2O3S B2794067 2-((2-((2,4-Difluorophenyl)amino)-2-oxoethyl)thio)nicotinic acid CAS No. 852696-35-6

2-((2-((2,4-Difluorophenyl)amino)-2-oxoethyl)thio)nicotinic acid

Cat. No.: B2794067
CAS No.: 852696-35-6
M. Wt: 324.3
InChI Key: OCTKHXFBDIHAKG-UHFFFAOYSA-N
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Description

2-((2-((2,4-Difluorophenyl)amino)-2-oxoethyl)thio)nicotinic acid is an organic compound that features a nicotinic acid core substituted with a 2,4-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-((2,4-Difluorophenyl)amino)-2-oxoethyl)thio)nicotinic acid typically involves multiple steps. One common approach is to start with the nicotinic acid derivative, which undergoes a series of reactions to introduce the 2,4-difluorophenyl group and the thioether linkage. The reaction conditions often involve the use of solvents like methanol or ethanol and reagents such as hydrazides and aldehydes .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((2-((2,4-Difluorophenyl)amino)-2-oxoethyl)thio)nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while substitution could introduce a new aromatic or aliphatic group .

Scientific Research Applications

2-((2-((2,4-Difluorophenyl)amino)-2-oxoethyl)thio)nicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((2-((2,4-Difluorophenyl)amino)-2-oxoethyl)thio)nicotinic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nicotinic acid derivatives and thioether-containing molecules. Examples include:

Uniqueness

What sets 2-((2-((2,4-Difluorophenyl)amino)-2-oxoethyl)thio)nicotinic acid apart is the presence of the 2,4-difluorophenyl group, which can impart unique electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development .

Properties

IUPAC Name

2-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N2O3S/c15-8-3-4-11(10(16)6-8)18-12(19)7-22-13-9(14(20)21)2-1-5-17-13/h1-6H,7H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTKHXFBDIHAKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SCC(=O)NC2=C(C=C(C=C2)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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